2-(p-Tolyl)-1,2-propanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88416-64-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
JVSJDMWWPVKLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)(CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CO)O |
Synonyms |
2-(4-tolyl)-1,2-propanediol 2-(p-tolyl)-1,2-propanediol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 P Tolyl 1,2 Propanediol and Analogues
Targeted Chemical Synthesis Routes to 2-(p-Tolyl)-1,2-propanediol
The creation of the 1,2-diol functional group on an aromatic scaffold can be achieved through several reliable chemical strategies. These range from classical multi-step sequences involving carbonyl chemistry to more direct chemo-catalytic transformations.
Conventional Reaction Pathways (e.g., Carbonyl Condensation and Reduction)
A foundational approach to constructing this compound involves the formation of a carbon-carbon bond via carbonyl condensation, followed by a reduction step. The aldol (B89426) condensation, a cornerstone of organic synthesis, is particularly well-suited for this purpose. magritek.com This pathway typically begins with the reaction of two carbonyl compounds to generate a β-hydroxy carbonyl intermediate, which can then be reduced to the target 1,2-diol.
A plausible synthetic sequence could start with a crossed aldol condensation between p-tolualdehyde and a propanal enolate. The resulting β-hydroxy aldehyde is then reduced. Alternatively, the reaction of a methyl ketone, such as 4'-methylacetophenone, with a suitable one-carbon nucleophile, followed by hydrolysis, would yield an α-hydroxy ketone. Subsequent reduction of the ketone functionality provides the desired 1,2-diol. The choice of reducing agent is critical; reagents like sodium borohydride (B1222165) (NaBH4) are commonly used for their selectivity in reducing ketones and aldehydes to alcohols. uchile.cl
Illustrative Reaction Pathway:
Formation of α-Hydroxy Ketone: 4'-Methylacetophenone can be α-hydroxylated using reagents like manganese(III) acetate (B1210297) or by oxidation of its corresponding silyl (B83357) enol ether with an oxidant like m-chloroperoxybenzoic acid (mCPBA).
Reduction to Diol: The resulting α-hydroxy ketone, 2-hydroxy-1-(p-tolyl)propan-1-one, is then reduced using a hydride reducing agent such as NaBH4 to yield this compound.
This two-step approach offers a reliable, albeit not stereocontrolled, method for accessing the racemic diol.
Chemo-Catalytic Approaches to Diol Formation (e.g., Hydrogenolysis of Polyols)
Chemo-catalytic hydrogenolysis provides a more direct route to 1,2-diols from larger polyol feedstocks, such as glycerol (B35011). mdpi.comcnr.it This process involves the selective removal of a hydroxyl group via C-O bond cleavage in the presence of a catalyst and hydrogen. While extensively studied for the conversion of biomass-derived glycerol to 1,2-propanediol, the principles can be applied to more complex, substituted polyols. mdpi.comnih.gov
The reaction typically proceeds through a dehydration-hydrogenation mechanism. An acid or base catalyst facilitates the elimination of a water molecule from the polyol to form an intermediate (e.g., an enol or an α-hydroxy ketone like acetol from glycerol), which is then hydrogenated over a metal catalyst. mdpi.com
For the synthesis of this compound, a hypothetical precursor such as 3-(p-tolyl)-1,2,3-propanetriol could be subjected to hydrogenolysis. The key to success in such a transformation is a catalyst system that balances dehydration and hydrogenation activity to maximize selectivity for the desired diol. mdpi.com
| Catalyst System | Support | Key Features | Typical Conditions |
| Copper (Cu) | Zirconia (ZrO2) | Balances redox and acid properties, favoring dehydration-hydrogenation. cnr.it | 200-250°C, H2 pressure |
| Rhodium-Rhenium Oxide (Rh-ReOx) | Silica (SiO2) | High activity and selectivity for C-O hydrogenolysis. nih.gov | 120-180°C, H2 pressure |
| Palladium (Pd) on Cu/MgO/Al2O3 | Mixed Oxide | Pd promotes the hydrogenation of the intermediate acetol. mdpi.com | 200-240°C, H2 pressure |
This chemo-catalytic approach is advantageous due to its potential for atom economy and the use of renewable feedstocks, although the synthesis of the specific substituted polyol precursor would be a necessary prerequisite.
Asymmetric Synthesis and Enantioselective Preparation of this compound Stereoisomers
Producing enantiomerically pure forms of this compound is crucial for applications where chirality is key, such as in pharmaceutical synthesis. Asymmetric synthesis aims to create a specific stereoisomer preferentially. ddugu.ac.inuvic.ca
Chiral Catalyst-Mediated Reactions (e.g., Asymmetric Epoxidation, Dihydroxylation, or Hydrogenation)
The use of chiral metal catalysts to control stereochemistry is a powerful strategy in modern organic synthesis. york.ac.uk
Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a highly reliable and predictable method for converting prochiral alkenes into chiral vicinal diols. organic-chemistry.orgnih.govwikipedia.org This reaction utilizes osmium tetroxide (OsO4) as the catalyst in conjunction with a chiral quinine-based ligand. alfa-chemistry.com By starting with a substrate like 1-methyl-4-(prop-1-en-2-yl)benzene, one can directly synthesize either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee). The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the catalyst, ligand, and re-oxidant, simplifying the procedure. wikipedia.org
Asymmetric Epoxidation (AE): The Sharpless Asymmetric Epoxidation transforms allylic alcohols into chiral epoxy alcohols. mdpi.comresearchgate.net A suitable precursor, such as 2-(p-tolyl)prop-2-en-1-ol, could be epoxidized using a titanium isopropoxide catalyst and a chiral tartrate ester. nih.gov The resulting chiral epoxide can then undergo regioselective ring-opening to yield the desired 1,2-diol.
Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral ketone or alkene. pharmaguideline.comnih.gov For the synthesis of this compound, an α-hydroxy ketone intermediate (2-hydroxy-1-(p-tolyl)propan-1-one) could be reduced using a chiral catalyst, such as a Ruthenium- or Rhodium-complexed diphosphine ligand (e.g., BINAP). This would establish the stereochemistry at the secondary alcohol position, yielding the enantiomerically enriched diol. nih.gov
| Asymmetric Method | Substrate | Key Reagents | Product Stereochemistry |
| Dihydroxylation | 1-methyl-4-(prop-1-en-2-yl)benzene | OsO4, AD-mix-β ((DHQD)2PHAL) | (R)-2-(p-tolyl)-1,2-propanediol |
| Dihydroxylation | 1-methyl-4-(prop-1-en-2-yl)benzene | OsO4, AD-mix-α ((DHQ)2PHAL) | (S)-2-(p-tolyl)-1,2-propanediol |
| Hydrogenation | 2-hydroxy-1-(p-tolyl)propan-1-one | H2, Ru-(S)-BINAP | (S)-1-hydroxy-1-(p-tolyl)propan-2-ol |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence. rjpbr.comnih.gov Enzymes can operate under mild conditions and often provide exceptionally high levels of stereo- and regioselectivity, making them ideal for producing chiral molecules. rwth-aachen.depharmasalmanac.com
A viable chemoenzymatic route to chiral this compound could involve the enzymatic reduction of an α-hydroxy ketone precursor. Oxidoreductases (or dehydrogenases), when supplied with a suitable cofactor, can reduce a carbonyl group to a specific stereoisomeric alcohol with high fidelity. rwth-aachen.de This biocatalytic reduction step transforms the achiral ketone into a chiral secondary alcohol, establishing the key stereocenter of the final diol product. This approach combines the flexibility of chemical synthesis for creating the precursor with the unparalleled selectivity of biocatalysis for the chiral-inducing step. nih.govnih.gov
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This technique does not create a new stereocenter but rather enriches one enantiomer from a 50:50 mixture.
Enzymatic kinetic resolution is a particularly effective strategy. mdpi.com Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or diol in the presence of an acyl donor (like vinyl acetate). soton.ac.uk For a racemic mixture of this compound, a lipase (B570770) could preferentially acylate the primary hydroxyl group of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted (S)-diol and the acylated (R)-monoester, both in high enantiomeric purity. nih.govnih.gov
Principle of Lipase-Catalyzed Kinetic Resolution:
(R,S)-Diol + Acyl Donor --(Lipase)--> (R)-Monoester + (S)-Diol (unreacted)
This method is powerful for obtaining both enantiomers from a single racemic starting material.
Biotechnological Production Routes for 1,2-Propanediol Scaffolds (General Relevance to Diols)
The biotechnological synthesis of 1,2-diols, such as 1,2-propanediol (propylene glycol), represents a promising and sustainable alternative to conventional chemical methods that often rely on petrochemical feedstocks. nih.govacs.org These bio-based approaches utilize microorganisms or isolated enzymes to catalyze the conversion of renewable resources into valuable chemical building blocks. The inherent selectivity of biological systems can also offer advantages in producing specific stereoisomers of chiral diols, a significant challenge for traditional organic synthesis. nih.gov
Microbial fermentation is a cornerstone of biotechnological production, where engineered microorganisms serve as cellular factories to convert simple sugars or other feedstocks into desired products. nih.gov Metabolic engineering plays a pivotal role in optimizing these cellular factories by introducing new genetic material and modifying existing metabolic pathways to enhance the yield and productivity of the target compound. nih.gov
Escherichia coli has been extensively engineered for the production of 1,2-propanediol. A common strategy involves diverting intermediates from the natural glycolysis pathway. nih.gov One well-established pathway proceeds through the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal (B44143), which is then reduced to 1,2-propanediol. nih.govresearchgate.net Key enzymes in this engineered pathway include:
Methylglyoxal synthase (mgsA): This enzyme catalyzes the conversion of DHAP to methylglyoxal.
Glycerol dehydrogenase (gldA) or other reductases: These enzymes are responsible for the subsequent reduction steps, converting methylglyoxal to either lactaldehyde or acetol, which are then further reduced to 1,2-propanediol.
Metabolic engineering efforts in E. coli have focused on several aspects to improve 1,2-propanediol titers. These include the overexpression of the essential pathway genes (e.g., mgsA and gldA), the elimination of competing metabolic pathways to redirect carbon flux towards the desired product, and the optimization of fermentation conditions. researchgate.net For instance, blocking pathways that lead to the formation of byproducts like acetate and lactate (B86563) can significantly increase the yield of 1,2-propanediol. nih.gov Furthermore, a novel cofactor regeneration system has been introduced in some engineered strains to ensure a balanced supply of NADH, which is crucial for the reduction steps in the pathway. nih.gov
The methylotrophic yeast Pichia pastoris has also emerged as a valuable platform for producing chemicals, including diols. nih.govscispace.com Its ability to grow to high cell densities and its well-characterized genetic toolkit make it an attractive host for metabolic engineering. scispace.com A proof-of-concept study demonstrated the successful engineering of P. pastoris to produce 1,2-propanediol from glycerol, a byproduct of biodiesel production. researchgate.net This was achieved by introducing a synthetic pathway consisting of three key enzymes:
Escherichia coli methylglyoxal synthase
Pichia ofunaensis glycerol dehydrogenase
Escherichia coli alcohol dehydrogenase researchgate.net
The genes for these enzymes were integrated into the yeast's genome, and their expression led to the successful conversion of glycerol to 1,2-propanediol, with a reported concentration of 0.11 g/L in a fermenter. researchgate.net This work highlights the potential of P. pastoris as a robust cell factory for the production of 1,2-diols from renewable feedstocks.
| Microorganism | Key Enzymes Introduced/Overexpressed | Metabolic Engineering Strategy | Precursor | Reference |
|---|---|---|---|---|
| Escherichia coli | Methylglyoxal synthase (mgsA), Glycerol dehydrogenase (gldA) | Diversion of glycolytic pathway, elimination of competing pathways | Dihydroxyacetone phosphate (DHAP) | nih.govresearchgate.net |
| Pichia pastoris | E. coli methylglyoxal synthase, P. ofunaensis glycerol dehydrogenase, E. coli alcohol dehydrogenase | Introduction of a synthetic pathway for glycerol conversion | Glycerol | researchgate.net |
Enzymatic biocatalysis utilizes isolated enzymes or whole cells containing specific enzymes to perform chemical transformations. nih.gov This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical catalysts. nih.govrwth-aachen.de For the synthesis of chiral vicinal diols, enzymatic cascades have been developed that mimic natural metabolic pathways but are performed in vitro. uni-duesseldorf.de
A particularly effective strategy for the asymmetric synthesis of vicinal diols, including analogues of 1,2-propanediol, involves a two-step enzymatic cascade:
C-C Bond Formation: A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase, such as benzaldehyde (B42025) lyase (BAL), catalyzes the carboligation of two aldehyde molecules to form an α-hydroxy ketone intermediate. uni-duesseldorf.dersc.org
Stereoselective Reduction: An alcohol dehydrogenase (ADH) then reduces the ketone group of the intermediate to a hydroxyl group, establishing the second stereocenter and forming the vicinal diol. uni-duesseldorf.detudelft.nl
By carefully selecting the lyase and the alcohol dehydrogenase, it is possible to control the stereochemistry of the final diol product, allowing for the synthesis of all possible stereoisomers. acs.orgresearchgate.net For example, the combination of different carboligases and alcohol dehydrogenases has been used to produce all four stereoisomers of 1-phenylpropane-1,2-diol (B147034). acs.org
The use of whole recombinant cells expressing the necessary enzymes is a cost-effective alternative to using purified enzymes, as it eliminates the need for costly and time-consuming enzyme purification and cofactor addition. rsc.orgsemanticscholar.org Lyophilized whole cells have been successfully employed in micro-aqueous reaction systems, which allow for high substrate concentrations and can lead to excellent product yields and space-time yields. rsc.orgacs.org For instance, a two-step cascade for the production of 1-phenylpropane-1,2-diol using whole cells achieved a product concentration of up to 63.8 g/L with a yield of up to 98%. acs.org
| Enzyme 1 (Carboligation) | Enzyme 2 (Reduction) | Substrates | Intermediate | Product Example | Reference |
|---|---|---|---|---|---|
| Benzaldehyde Lyase (BAL) | Alcohol Dehydrogenase from Ralstonia sp. (RADH) | Benzaldehyde, Acetaldehyde (B116499) | (R)-2-hydroxy-1-phenyl-1-propanone | (1R,2R)-1-Phenylpropane-1,2-diol | acs.org |
| Benzoylformate Decarboxylase variant (BFDL461A) | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Benzaldehyde, Acetaldehyde | (S)-2-hydroxy-1-phenyl-1-propanone | (1S,2S)-1-Phenylpropane-1,2-diol | acs.org |
Chemical Reactivity and Transformation Mechanisms of 2 P Tolyl 1,2 Propanediol
Acid-Catalyzed Dehydration and Rearrangement Mechanisms of Vicinal Diols
When subjected to acidic conditions, vicinal diols like 2-(p-tolyl)-1,2-propanediol undergo dehydration, which is often accompanied by a skeletal rearrangement to form a ketone or an aldehyde. organicchemistrytutor.comresearchgate.net This classic transformation, known as the pinacol (B44631) rearrangement, proceeds through a carbocation intermediate. wikipedia.orgorganic-chemistry.org
The mechanism of the pinacol rearrangement begins with the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com Subsequent loss of a water molecule generates a carbocation. For an asymmetrical diol such as this compound, the pathway that forms the more stable carbocation intermediate is strongly favored. chemistrysteps.com
Two potential carbocations can be formed from this compound:
Pathway A: Protonation of the primary hydroxyl group at the C1 position and subsequent loss of water would form a secondary carbocation at C1.
Pathway B: Protonation of the tertiary hydroxyl group at the C2 position and loss of water would form a tertiary carbocation at C2.
The tertiary carbocation in Pathway B is significantly more stable than the secondary carbocation in Pathway A. Its stability is further enhanced by resonance delocalization of the positive charge into the aromatic ring of the p-tolyl group, making it a benzylic-type carbocation. organicchemistrytutor.comchemistrysteps.com Benzylic carbocations are substantially more stable due to the alignment of the empty p-orbital of the carbocation with the π-system of the aromatic ring. chemistrysteps.com Consequently, the reaction proceeds almost exclusively through the formation of the tertiary benzylic carbocation at the C2 position.
Table 1: Comparison of Potential Carbocation Intermediates
| Pathway | Protonated Carbon | Leaving Group | Resulting Carbocation | Position | Type | Relative Stability |
|---|---|---|---|---|---|---|
| A | C1 | H₂O | Secondary | C1 | Secondary | Less Stable |
| B | C2 | H₂O | Tertiary Benzylic | C2 | Tertiary, Benzylic | More Stable |
Once the more stable tertiary benzylic carbocation is formed at C2, the rearrangement step occurs. An adjacent group migrates to the positively charged carbon. This 1,2-shift is driven by the formation of a highly stable, resonance-stabilized oxonium ion, where the oxygen atom can stabilize the positive charge through its lone pairs, fulfilling the octet rule for all atoms. chemistrysteps.com
In the case of the carbocation from this compound, the migrating group is a hydride (H⁻) from the adjacent C1 carbon. This 1,2-hydride shift results in the formation of a protonated ketone. The final step is the deprotonation of this intermediate by a water molecule or a conjugate base to yield the final product, 2-(p-tolyl)propanal, and regenerate the acid catalyst.
The migratory aptitude of different groups generally follows the order: hydride > aryl > alkyl. organicchemistrytutor.com While a 1,2-methyl shift is also possible in other pinacol rearrangements, the presence of a hydrogen atom at C1 makes the 1,2-hydride shift the most favorable pathway for this specific substrate. The alternative, less favorable pathway involving the secondary carbocation at C1 would require a 1,2-methyl shift to yield 1-(p-tolyl)propan-1-one, which is not observed as the major product due to the instability of the initial carbocation. chemistrysteps.com
Advanced Derivatization and Functionalization Strategies
The two hydroxyl groups of this compound serve as reactive sites for a variety of functionalization reactions, allowing for the synthesis of diverse derivatives.
Esterification: The diol can be converted into its corresponding mono- or di-esters through reaction with carboxylic acids or their more reactive derivatives (e.g., acid anhydrides, acid chlorides). The direct reaction with a carboxylic acid, known as the Fischer esterification, is catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing the water formed during the reaction. organic-chemistry.orgresearchgate.net
Reaction: this compound + R-COOH (in excess) + H⁺ catalyst ⇌ Mono/Di-ester + H₂O
Etherification: Ethers of this compound can be synthesized, most commonly via the Williamson ether synthesis. This method involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form alkoxides, which then act as nucleophiles and displace a halide from an alkyl halide (R-X) in an Sₙ2 reaction. organic-chemistry.orgmdpi.com By controlling the stoichiometry, it is possible to selectively form the mono-ether or the di-ether.
Reaction: this compound + Base → Alkoxide intermediate + R-X → Mono/Di-ether + Salt
The oxidation of this compound can yield different products depending on the reagents used and the reaction conditions. The molecule contains a primary alcohol at C1 and a tertiary alcohol at C2.
Selective Oxidation of the Primary Alcohol: Using mild oxidizing agents that selectively target primary alcohols, it is possible to convert the C1 hydroxyl group into an aldehyde, forming 2-hydroxy-2-(p-tolyl)propanal, or further to a carboxylic acid, yielding 2-hydroxy-2-(p-tolyl)propanoic acid.
Oxidative Cleavage: Stronger oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), can cleave the carbon-carbon bond between the two hydroxyl groups. This oxidative cleavage would break the diol into two smaller carbonyl-containing fragments: p-tolyl methyl ketone (acetophenone derivative) and formaldehyde (B43269).
Oxidation to Lactic Acid Analogs: Under certain catalytic conditions, such as with palladium or platinum catalysts in an alkaline solution, 1,2-diols can be oxidized to α-hydroxy acids. researchgate.net For this compound, this would correspond to the formation of 2-hydroxy-2-(p-tolyl)propanoic acid.
Dioxolanes: Vicinal diols readily react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, known as 1,3-dioxolanes. wikipedia.org This reaction is often used as a method to protect the diol functionality. wikipedia.org For example, reacting this compound with acetone (B3395972) and an acid catalyst would yield 2,2-dimethyl-4-methyl-4-(p-tolyl)-1,3-dioxolane.
Reaction: this compound + Acetone + H⁺ catalyst ⇌ 2,2-dimethyl-4-methyl-4-(p-tolyl)-1,3-dioxolane + H₂O
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reagents | Functional Group Targeted | Typical Product Class |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, H⁺ | -OH | Ester |
| Williamson Ether Synthesis | Base, Alkyl Halide | -OH | Ether |
| Oxidative Cleavage | HIO₄ or Pb(OAc)₄ | C1-C2 Bond | Ketone and Aldehyde |
| Dioxolane Formation | Ketone/Aldehyde, H⁺ | Both -OH groups | Cyclic Ketal/Acetal |
Schiff Bases Incorporating Diol Units: While this compound itself does not form a Schiff base (an imine, R₂C=NR'), its structure can be incorporated into larger molecules containing a Schiff base moiety. ekb.egrasayanjournal.co.innih.gov This can be achieved by first derivatizing the diol. For instance, an amino-diol derivative, such as 3-amino-2-(p-tolyl)-1,2-propanediol, could be synthesized and then condensed with an aldehyde or ketone to form a chiral Schiff base ligand. nih.govresearchgate.net These types of ligands, featuring both a diol unit and an imine group, are valuable in coordination chemistry for creating chiral metal complexes. rasayanjournal.co.inmdpi.com
Mechanistic Investigations of Novel Chemical Transformations (e.g., Directed C-H Functionalization)
The chemical reactivity of this compound is significantly influenced by the interplay between its aromatic tolyl group and the vicinal diol functionality. The hydroxyl groups, in particular, can serve as directing groups in transition metal-catalyzed reactions, enabling the selective functionalization of otherwise inert C-H bonds. This section delves into the mechanistic investigations of such novel chemical transformations, with a primary focus on directed C-H functionalization, drawing upon established principles from studies on analogous aryl alcohol systems.
The directed C-H functionalization of aromatic compounds is a powerful synthetic strategy that allows for the precise installation of new functional groups at positions ortho to a directing group. nih.gov In the case of this compound, the diol moiety can chelate to a metal center, positioning the catalyst in proximity to the C-H bonds of the tolyl ring and thereby facilitating their activation.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in directed C-H functionalization has been extensively studied. nih.gov For a substrate like this compound, a general mechanistic cycle for a palladium-catalyzed C-H arylation, for instance, would likely proceed through the following key steps:
Coordination: The reaction is initiated by the coordination of one or both hydroxyl groups of the diol to a palladium(II) catalyst. This step is crucial for bringing the catalyst into the vicinity of the target C-H bonds.
C-H Activation: The coordinated palladium complex then undergoes C-H bond activation to form a cyclopalladated intermediate. nih.gov This is often the rate-determining step of the catalytic cycle and typically proceeds via a concerted metalation-deprotonation (CMD) pathway. In this pathway, the C-H bond is cleaved with the assistance of a base, which can be an external additive or a ligand on the palladium center.
Oxidative Addition or Transmetalation: The resulting palladacycle can then react with a coupling partner. In the case of arylation with an aryl halide, this would involve oxidative addition of the aryl halide to the palladium(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: The final step is the reductive elimination from the Pd(IV) intermediate to form the new C-C bond and release the functionalized product. This step regenerates a palladium(II) species, which can re-enter the catalytic cycle.
An alternative pathway after the formation of the palladacycle involves a Pd(II)/Pd(0) cycle, particularly in reactions with organometallic reagents.
Mechanistic studies on related systems often employ kinetic isotope effect (KIE) experiments to probe the nature of the C-H bond cleavage. A significant primary KIE (kH/kD > 2) is indicative that the C-H bond breaking is involved in the rate-determining step.
Ruthenium-Catalyzed C-H Functionalization
Ruthenium catalysts have also been effectively used for C-H functionalization directed by hydroxyl groups. acs.org A proposed catalytic cycle for the ruthenium-catalyzed C-H alkylation of a benzyl (B1604629) alcohol with an alkene, which is analogous to the functionalization of this compound, involves the following:
Formation of the Active Catalyst: An active ruthenium species is generated in situ.
Directed C-H Activation: The hydroxyl group of the alcohol coordinates to the ruthenium center, leading to the formation of a five-membered metallacycle through C-H activation of the aromatic ring. acs.org
Alkene Insertion: The alkene coupling partner then coordinates to the ruthenacycle and undergoes migratory insertion into the Ru-C bond, forming a seven-membered ruthenacycle.
β-Hydride Elimination and Product Release: Subsequent β-hydride elimination releases the functionalized product, and the ruthenium catalyst is regenerated.
Research Findings from Analogous Systems
While specific mechanistic studies on this compound are not extensively documented, research on structurally similar molecules provides valuable insights. The following table summarizes key findings from mechanistic investigations of alcohol-directed C-H functionalization reactions.
| Catalyst System | Substrate Type | Coupling Partner | Key Mechanistic Findings |
| Pd(OAc)₂ | 2-Arylpyridines | PhI(OAc)₂ | C-H activation is the rate-determining step; proceeds via a cyclopalladated intermediate. nih.gov |
| [RuCl₂(p-cymene)]₂ | Benzyl alcohols | Maleimides | Reaction proceeds via a five-membered ruthenacycle; deuterium (B1214612) studies support C-H activation in the catalytic cycle. acs.org |
| [Ir(cod)Cl]₂ | Primary alcohols | Allyl acetate (B1210297) | Involves alcohol dehydrogenation to an aldehyde, followed by carbonyl addition. nih.gov |
These studies collectively underscore the importance of the hydroxyl group as a directing element, enabling regioselective C-H functionalization through the formation of key metallacyclic intermediates. The choice of metal catalyst and reaction conditions can influence the specific mechanistic pathway and the nature of the transformation.
Stereochemical Investigations and Chiral Recognition of 2 P Tolyl 1,2 Propanediol
Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies
The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial in the synthesis and characterization of chiral compounds like 2-(p-Tolyl)-1,2-propanediol. Various analytical techniques are employed for this purpose, with chromatographic methods being particularly prominent.
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative amounts. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. The choice of the chiral stationary phase is critical for achieving optimal separation.
Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric resolution of volatile derivatives of this compound. Derivatization is often necessary to increase the volatility and improve the chromatographic behavior of the diol.
Spectroscopic and Other Methods: While chromatographic techniques are prevalent, other methods can also be utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, can be used to differentiate between enantiomers. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, allowing for the determination of their ratio.
Fluorescence-based assays represent a high-throughput method for determining the enantiomeric excess of chiral diols. These assays often involve the formation of diastereomeric complexes with a fluorescent chiral sensor, where the fluorescence intensity or wavelength differs for each diastereomer, enabling the quantification of the enantiomeric composition.
Absolute Stereochemical Assignment Techniques
Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is a fundamental aspect of stereochemistry. For this compound, several techniques can be employed to assign the absolute stereochemistry of its enantiomers.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample of this compound, the precise three-dimensional arrangement of its atoms can be elucidated, providing an unambiguous assignment of its absolute stereochemistry.
Spectroscopic Methods: In the absence of suitable crystals for X-ray analysis, spectroscopic methods can provide valuable information. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.
Chemical Correlation: The absolute configuration of this compound can also be determined by chemically correlating it to a compound of known absolute stereochemistry. This involves converting the diol, through a series of stereochemically well-defined reactions, into a known compound without affecting the stereocenter of interest.
Impact of Stereoisomerism on Molecular Recognition and Reactivity Profiles
The three-dimensional structure of a molecule plays a critical role in its interactions with other molecules and its chemical reactivity. The different spatial arrangements of the enantiomers of this compound can lead to significant differences in their molecular recognition and reactivity profiles.
Molecular Recognition: Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral molecule. The enantiomers of this compound can exhibit different binding affinities to chiral receptors, such as enzymes or chiral stationary phases in chromatography. This differential interaction is the basis for enantioselective biological processes and for the separation of enantiomers by chiral chromatography. The specific arrangement of the hydroxyl and p-tolyl groups in each enantiomer dictates the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern the stability of the diastereomeric complexes formed with a chiral selector.
Reactivity Profiles: The stereochemistry of this compound can influence its reactivity in chemical transformations, particularly in reactions involving chiral reagents or catalysts. In enzymatic reactions, for instance, one enantiomer may be a preferred substrate for an enzyme, leading to a high degree of stereoselectivity. This is because the active site of an enzyme is a chiral environment that can preferentially accommodate one enantiomer over the other.
Similarly, in asymmetric synthesis, the stereochemistry of a chiral catalyst or reagent can influence the stereochemical outcome of a reaction involving this compound. The transition states leading to the formation of different stereoisomeric products will have different energies due to diastereomeric interactions, resulting in the preferential formation of one stereoisomer.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(p-Tolyl)-1,2-propanediol in solution. Advanced NMR experiments provide information not only on the basic connectivity of atoms but also on the dynamic processes and spatial relationships that define its chemical behavior.
Lanthanide-induced shift (LIS) NMR studies are employed to investigate the conformational equilibria of molecules like this compound, which contain coordinating functional groups such as hydroxyls. By introducing a lanthanide shift reagent (LSR), typically a coordination complex of a lanthanide ion (e.g., Eu(fod)₃ or Pr(fod)₃), into the sample, paramagnetic shifts are induced in the NMR spectrum. The magnitude of these shifts is dependent on the distance and angle between the lanthanide ion and the observed nucleus.
For this compound, the LSR will coordinate with the oxygen atoms of the diol. This interaction allows for the resolution of overlapping signals and the extraction of detailed structural information. The analysis of the induced shifts for the protons on the tolyl ring and the propanediol (B1597323) backbone helps in determining the time-averaged conformation of the molecule in solution. By correlating the experimental shifts with theoretical models, researchers can map the conformational landscape and determine the populations of different rotamers.
Table 1: Hypothetical Lanthanide-Induced Shift Data for this compound
| Proton | Chemical Shift (δ) without LSR (ppm) | Induced Shift (Δδ) with LSR (ppm) |
|---|---|---|
| Methyl (Tolyl) | 2.35 | 0.85 |
| Aromatic (ortho) | 7.15 | 2.50 |
| Aromatic (meta) | 7.25 | 1.20 |
| CH₃ (Propanediol) | 1.20 | 3.10 |
| CH₂ (Propanediol) | 3.50 | 5.40 |
| OH | 4.50 | 15.20 |
Note: Data is illustrative and based on typical values observed for similar compounds.
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and ligand exchange. For this compound, VT-NMR can be used to study the rotation around the C-C bonds, particularly the bond between the aromatic ring and the chiral center. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers.
As the temperature is increased, the rate of rotation increases, leading to a broadening of the signals. At a certain point, the coalescence temperature, the individual signals merge into a single, time-averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the energy barriers for these rotational processes. This provides valuable thermodynamic data about the stability of different conformations.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the detailed structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the aromatic protons and between the protons of the propanediol moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for establishing connectivity across quaternary carbons, such as the aromatic carbon attached to the propanediol group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps in determining the preferred conformation and stereochemistry of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H - ¹H | J-coupling connectivity |
| HSQC | ¹H - ¹³C (one bond) | Direct C-H attachment |
| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across non-protonated atoms |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice.
The crystal structure reveals not only the intramolecular bond lengths and angles but also how the molecules are arranged in the crystal lattice. For this compound, the hydroxyl groups are expected to play a dominant role in the crystal packing through the formation of intermolecular hydrogen bonds.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different crystalline forms, or polymorphs, can exhibit different physical properties. Conformational polymorphism occurs when the different crystal structures are a result of the molecule adopting different conformations in the solid state.
Studies on this compound would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify potential polymorphs. Each polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure. The identification and characterization of polymorphs are of significant importance, as the stability and properties of a solid can depend critically on its crystalline form.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. These two methods are complementary, as molecular vibrations can be either IR or Raman active, or in some cases, both libretexts.org.
For this compound, the FT-IR and Raman spectra would be dominated by vibrations characteristic of its three main structural components: the p-substituted aromatic ring, the aliphatic propane (B168953) backbone, and the hydroxyl (-OH) groups.
Expected Vibrational Modes:
Hydroxyl (-OH) Group: The most prominent feature in the FT-IR spectrum is expected to be a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups libretexts.orgquimicaorganica.orgorgchemboulder.com. The broadening of this peak is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding libretexts.orglibretexts.org. In a dilute, non-polar solvent where hydrogen bonding is minimized, sharper, "free" O-H stretching bands would appear at higher wavenumbers, typically around 3600-3650 cm⁻¹ quimicaorganica.org.
Aromatic Ring (p-Tolyl Group): The p-tolyl group would give rise to several characteristic signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) pressbooks.puborgchemboulder.comopenstax.org. Carbon-carbon stretching vibrations within the aromatic ring typically appear as a series of sharp bands in the 1620-1400 cm⁻¹ region spectroscopyonline.com. Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic orgchemboulder.com. Strong out-of-plane (oop) C-H bending bands are also expected in the 900-675 cm⁻¹ range, with the exact position indicative of the 1,4- (para) substitution pattern orgchemboulder.com.
Aliphatic Groups (Propane and Methyl): The aliphatic C-H bonds of the propane backbone and the tolyl's methyl group would exhibit stretching vibrations in the 3000-2850 cm⁻¹ range libretexts.org. Bending vibrations for these groups, such as CH₂ scissoring and CH₃ umbrella modes, would be found in the 1470-1350 cm⁻¹ region researchgate.netlibretexts.org.
Carbon-Oxygen (-C-O) Stretching: The molecule contains both a secondary and a tertiary alcohol. The C-O stretching vibrations for these groups are strong and appear in the fingerprint region of the FT-IR spectrum. For secondary alcohols, this peak is typically found between 1150 and 1075 cm⁻¹, while for tertiary alcohols, it appears between 1210 and 1100 cm⁻¹ spectroscopyonline.com. Therefore, one might expect a strong, possibly overlapping band system in the 1210-1075 cm⁻¹ range for this compound.
Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing mode (around 1000 cm⁻¹) and C=C stretching modes, are often strong and sharp in Raman spectra researchgate.netstackexchange.com. The symmetric C-H stretching of the methyl group would also be a prominent feature researchgate.net.
Illustrative Data Table of Predicted Vibrational Frequencies: This table is predictive, based on characteristic frequencies for the compound's functional groups, as direct experimental data for this compound is not readily available in the searched literature.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1615 - 1580, 1520 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1470 - 1350 | Medium | Medium |
| C-O Stretch (Tertiary & Secondary) | 1210 - 1075 | Strong | Weak-Medium |
| Aromatic C-H Out-of-Plane Bend | ~850 - 800 | Strong | Weak |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule and its fragments with high accuracy, thereby providing critical information for structural elucidation.
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would be formed. Given its benzylic alcohol structure, this molecular ion is expected to undergo characteristic fragmentation pathways. The presence of the aromatic ring and hydroxyl groups significantly influences the fragmentation.
Predicted Fragmentation Pathways:
Benzylic Cleavage: The most favorable cleavage is often at the benzylic position (the C-C bond between the aromatic ring and the diol side chain) due to the formation of a resonance-stabilized benzylic cation. For alkyl-substituted benzenes, cleavage of the side chain to form a tropylium (B1234903) ion (m/z 91) is a very common and dominant fragmentation pathway jove.comwhitman.edujove.com. A similar fragmentation for this compound could lead to a tolyl-containing fragment. A key fragmentation would be the cleavage between C1 and C2 of the propane chain, which is an α-cleavage relative to the aromatic ring. This would result in the loss of a C₂H₅O₂ radical to form a stable p-methylbenzyl cation or tropylium ion isomer at m/z 105.
Alpha-Cleavage relative to Hydroxyl Groups: Cleavage of the bond between C1 and C2 of the propane chain can also be seen as an α-cleavage relative to the tertiary hydroxyl group. This would lead to the formation of a stable acylium-type ion.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols researchgate.net. This would result in an [M-H₂O]⁺˙ ion. A subsequent loss of a second water molecule is also possible.
Loss of Small Molecules: Fragmentation of the propanediol chain could lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or acetaldehyde (B116499) (CH₃CHO, 44 Da).
Illustrative Data Table of Predicted Mass Fragments: This table presents predicted major fragments for this compound under EI-MS, as direct experimental data is not readily available in the searched literature. The molecular weight of the compound is 166.22 g/mol .
| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [C₁₀H₁₁O]⁺ | Loss of methyl radical (·CH₃) |
| 148 | [C₁₀H₁₂O]⁺˙ | Loss of water (H₂O) |
| 133 | [C₉H₉O]⁺ | Loss of water and a methyl radical |
| 121 | [C₈H₉O]⁺ | Cleavage of C1-C2 bond, loss of ·CH(OH)CH₃ |
| 105 | [C₈H₉]⁺ | Benzylic cleavage, loss of ·C(OH)(CH₃)₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl (B1604629) fragments |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of tolyl group side chain |
Derivatization Studies: For vicinal diols, derivatization is often employed to improve chromatographic behavior and enhance sensitivity in mass spectrometry. The two adjacent hydroxyl groups of this compound are ideal sites for derivatization. Common derivatizing agents for diols include boronic acids, which react to form stable cyclic boronates. This strategy can be used to increase molecular weight, improve ionization efficiency, and introduce specific fragmentation patterns that aid in selective detection and quantification.
Rotational Spectroscopy for Gas-Phase Conformational Analysis (Relevant for Simpler Diols)
Rotational spectroscopy, typically conducted in the microwave region, provides extremely precise information about the moments of inertia of a molecule in the gas phase orgchemboulder.comspectroscopyonline.com. From these moments, it is possible to determine accurate molecular structures, including bond lengths and angles, and to distinguish between different stable conformations (conformers) of a molecule orgchemboulder.com.
While this technique is exceptionally powerful, its application is generally limited to relatively small and simple molecules. For a molecule like this compound, the rotational spectrum would be exceedingly complex and difficult to analyze for several reasons:
Size and Flexibility: The molecule has a relatively large number of atoms and several rotatable bonds (e.g., C-C and C-O bonds), leading to a multitude of possible conformers.
Low Volatility: Its diol structure suggests low volatility, making it challenging to obtain a sufficient concentration in the gas phase required for the measurement.
Dense Spectrum: Each conformer would have its own unique rotational spectrum, and these would overlap, resulting in a spectrum too dense to resolve and assign.
However, studies on simpler, related diols like ethane-1,2-diol and propane-1,2-diol provide insight into the type of analysis that would be relevant. For propane-1,2-diol, rotational spectroscopy has been used to identify and characterize multiple conformers in the gas phase, with their relative energies determined by the nature of intramolecular hydrogen bonding researchgate.net. These studies show that the orientation of the hydroxyl groups relative to each other and to the carbon backbone dictates the conformational landscape acs.org. Such findings are crucial for understanding the fundamental non-covalent interactions that govern molecular shape.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy. esqc.orgnih.gov For a molecule like 2-(p-Tolyl)-1,2-propanediol, DFT can be employed to determine its ground-state electronic structure, molecular orbital energies, and related energetic properties.
These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of electronic information can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character, and positive potential around the hydroxyl hydrogens.
Table 1: Illustrative Electronic Properties Calculable via DFT for an Organic Molecule
This table presents typical parameters obtained from DFT calculations and is for illustrative purposes.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 D |
| Heat of Formation (ΔHf) | Enthalpy change when the compound is formed from its elements | -85.5 kcal/mol |
Conformational Landscape Exploration and Energy Minima Identification
Computational methods are used to explore the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. This exploration identifies stable conformations, which correspond to energy minima on the PES, and transition states that separate them. pearson.com For the parent molecule, 1,2-propanediol, extensive theoretical and experimental studies have identified several stable conformers, with their stability largely governed by the presence or absence of intramolecular hydrogen bonds between the two hydroxyl groups. researchgate.net
In this compound, the bulky p-tolyl group introduces significant steric hindrance, which will heavily influence the conformational preferences. The rotation around the C-C bonds of the diol and the C-aryl bond will be more restricted compared to the unsubstituted 1,2-propanediol. The lowest energy conformers (energy minima) would likely be those that minimize steric repulsion between the p-tolyl group, the methyl group, and the hydroxyl groups. For instance, staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima. pearson.com Theoretical studies on related diols like cis-1,2-cyclohexanediol (B155557) have successfully identified multiple low-energy conformers and assigned them to experimentally observed rotational spectra. researchgate.net
A detailed computational scan of the relevant dihedral angles in this compound would reveal the relative energies of all possible conformers, allowing for the construction of a complete potential energy surface and the prediction of the most populated conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule over time, including its interactions with solvent molecules. specificpolymers.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and intermolecular interactions on a timescale from picoseconds to microseconds. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) and observing its behavior. The interactions between atoms are described by a "force field," a set of parameters that define the potential energy of the system. mdpi.com
MD simulations can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The hydroxyl groups of the diol would be expected to form hydrogen bonds with polar solvent molecules, while the nonpolar p-tolyl group would likely be surrounded by the nonpolar moieties of the solvent. rsc.org These simulations can also provide insights into the stability of different conformers in solution, as the solvent can influence the conformational equilibrium. For example, studies on 1,3-propanediol (B51772) in an aqueous environment have shown that the presence of water significantly alters the conformational preferences compared to the gas phase. mdpi.com
By analyzing the simulation trajectory, one can calculate various properties, such as the radius of gyration (a measure of molecular compactness) and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Elucidation of Reaction Mechanisms via Computational Pathways and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway. rsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. smu.edu
For reactions involving this compound, such as its synthesis, oxidation, or rearrangement, computational methods can provide a step-by-step description of the bond-breaking and bond-forming processes. For example, in the pinacol (B44631) rearrangement, a common reaction for 1,2-diols, computational analysis could model the acid-catalyzed formation of a carbocation intermediate and the subsequent migration of either the p-tolyl or methyl group to yield a ketone. chemistrysteps.com The calculations would determine the activation barriers for both possible migration pathways, thereby predicting which product is favored.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and the prediction of ¹H and ¹³C chemical shifts is a common application of computational chemistry. nih.gov
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the nuclear shielding tensors for each atom in the molecule. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. idc-online.com Studies have shown that DFT-computed proton chemical shifts can be accurate enough to distinguish between diastereomers. idc-online.com
Recent advancements have also seen the rise of machine learning models, trained on large databases of experimental and calculated data, which can predict NMR shifts with high accuracy and at a fraction of the computational cost of DFT. nih.gov For this compound, predicting the NMR spectrum would involve first performing a conformational analysis to identify the most stable conformers. The chemical shifts would then be calculated for each significant conformer and averaged based on their predicted Boltzmann population to yield the final predicted spectrum. Comparing these predicted shifts with experimental data serves as a powerful method for confirming the molecule's structure.
Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
This table is for illustrative purposes to show how computational data is typically presented and validated against experimental findings.
| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| Aromatic H (ortho to C-diol) | 7.35 | 7.32 | 129.5 | 129.2 |
| Aromatic H (meta to C-diol) | 7.18 | 7.15 | 126.0 | 125.8 |
| CH (Propanediol) | 4.60 | 4.58 | 75.2 | 74.9 |
| CH₂ (Propanediol) | 3.55, 3.65 | 3.52, 3.63 | 68.4 | 68.1 |
| Tolyl-CH₃ | 2.34 | 2.33 | 21.1 | 20.9 |
| Quaternary Aromatic C | - | - | 138.0 | 137.8 |
| Quaternary Diol C | - | - | 78.9 | 78.6 |
Biochemical Transformations and Enzyme Interactions of 2 P Tolyl 1,2 Propanediol Analogues Mechanistic and in Vitro Focus
In Vitro Enzymatic Transformations and Biocatalytic Applications
The use of isolated enzymes or whole-cell systems for chemical synthesis, known as biocatalysis, offers significant advantages, particularly in producing compounds with high stereoselectivity that are challenging to obtain through traditional chemical methods mdpi.com. Enzymes operate with high enantio-, regio-, and chemoselectivity, making them ideal tools for the synthesis of chiral molecules like propanediol (B1597323) analogues mdpi.com.
The enzymatic synthesis of chiral diols is a well-established strategy for producing enantiomerically pure compounds. Lipases, in particular, are versatile biocatalysts used for the stereoselective resolution of racemic alcohols through acylation or hydrolysis mdpi.com.
A notable example involves the lipase-mediated desymmetrization of a structurally similar compound, 2-(p-tolyl)propane-1,3-diol. In this process, Porcine Pancreas Lipase (B570770) (PPL) was used to catalyze the acetylation of the meso-diol, yielding the monoacetate with an (R) absolute configuration in 90% yield and with 99% enantiomeric excess (ee) mdpi.com. The reaction utilized vinyl acetate (B1210297) as the acyl donor mdpi.com. The stereoselectivity of such reactions is highly dependent on several factors, including the specific enzyme chosen, the solvent, temperature, and the chemical structure of the substrate mdpi.com. The steric environment around the hydroxyl group and its distance from the chiral center are critical in determining the kinetic and enantioselective outcome of the reaction mdpi.com.
For the production of vicinal diols, two-step enzymatic syntheses combining lyases and oxidoreductases have been developed. This modular approach allows for the synthesis of all possible stereoisomers of a diol by selecting enzymes with the desired stereoselectivity rwth-aachen.de. The optimization of these multi-enzyme cascade reactions often involves screening for suitable organic solvents and buffer systems, especially in micro-aqueous reaction setups, which can permit much higher concentrations of hydrophobic substrates while maintaining high stereoselectivity researchgate.netresearchgate.net.
Table 1: Enzyme-Catalyzed Stereoselective Synthesis of a 2-(p-Tolyl)propanediol Analogue
| Substrate | Enzyme | Reaction Type | Acyl Donor | Product | Configuration | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Propanediol dehydratases (EC 4.2.1.28) are enzymes that catalyze the conversion of 1,2-propanediol to propionaldehyde (B47417) wikipedia.org. These enzymes, along with the related glycerol (B35011) dehydratases, are known to catalyze the dehydration of 1,2-diols through a radical-based mechanism oup.comnih.gov. This reaction is a key step in the metabolism of compounds like glycerol and propanediol in certain bacteria virginia.edu.
The catalytic mechanism is initiated by the binding of the substrate, such as 1,2-propanediol, to the enzyme's active site. This binding triggers the homolytic cleavage of the cobalt-carbon (Co-C) bond in the enzyme's cofactor, adenosylcobalamin (coenzyme B12), generating an adenosyl radical and cob(II)alamin virginia.eduresearchgate.net. The highly reactive adenosyl radical then abstracts a hydrogen atom from the C1 carbon of the 1,2-propanediol substrate, forming 5'-deoxyadenosine (B1664650) and a substrate radical virginia.edu.
This is followed by a rearrangement where the hydroxyl group on the C2 carbon migrates to the C1 carbon, resulting in a 1,1-gem-diol radical intermediate virginia.edufrontiersin.org. This intermediate is unstable and readily eliminates a water molecule to form a product radical frontiersin.org. Finally, the product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the adenosyl radical and yielding the final aldehyde product (e.g., propionaldehyde) virginia.edufrontiersin.org. This catalytic cycle allows the coenzyme to be regenerated for subsequent reactions virginia.edu. However, these enzymes are susceptible to mechanism-based "suicide" inactivation, particularly by glycerol, which leads to the irreversible cleavage of the Co-C bond of the cofactor researchgate.netresearchgate.net.
The function of propanediol dehydratase is critically dependent on specific cofactors and interactions within its active site.
Cofactor: The essential cofactor for propanediol dehydratase is adenosylcobalamin (AdoCbl), also known as coenzyme B12 wikipedia.orgoup.com. This coenzyme contains a unique and relatively stable cobalt-carbon bond that undergoes homolytic cleavage to initiate the radical-based catalysis oup.comvirginia.edu. The enzyme isolates the highly reactive radical intermediates generated from the cofactor within the active site, protecting them from the solvent virginia.edu.
Monovalent Cations: In addition to coenzyme B12, the enzyme requires a monovalent cation, typically potassium (K+), for its activity acs.orgnih.gov. Structural studies have revealed that the K+ ion is located inside the (β/α)8 barrel structure of the enzyme's active site researchgate.net. The two hydroxyl groups of the 1,2-propanediol substrate coordinate directly to the potassium ion, which is also bound to negatively charged residues within the active site cavity virginia.eduresearchgate.net. This interaction is crucial for correctly positioning the substrate and is believed to play a role in activating the Co-C bond of the cofactor for cleavage researchgate.net.
Active Site Interactions: The active site is a cavity within a (β/α)8 barrel structure where the substrate and the essential K+ ion bind researchgate.net. The cobalamin cofactor binds in a "base-on" conformation, covering the cavity to shield the radical reaction from the solvent researchgate.net. The enzyme-substrate binding triggers a conformational change that facilitates the cleavage of the Co-C bond, initiating the catalytic cycle virginia.eduresearchgate.net. The enzyme must carefully control the radical intermediates and manage the reactivation of the cofactor, which can be inactivated by certain substrates like glycerol virginia.eduresearchgate.net. A reactivating factor, sometimes called a reactivase, can mediate the exchange of a damaged cofactor for a new, intact one in an ATP-dependent process nih.govebi.ac.uk.
Investigation of Metabolic Pathways Involving Related Propanediols as Intermediates or Biotransformation Products (Focus on Chemical Steps)
Microbial fermentation is a significant technology for converting renewable resources into chemicals like 1,2-propanediol (1,2-PD) nih.gov. Several metabolic pathways for the biosynthesis of 1,2-PD have been identified in various microorganisms and engineered into host organisms like Escherichia coli nih.govnih.gov.
One common pathway starts from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis researchgate.net. DHAP is converted to methylglyoxal (B44143) by the enzyme methylglyoxal synthase. From methylglyoxal, two routes can lead to 1,2-propanediol researchgate.netasm.org.
Lactaldehyde-forming pathway: Methylglyoxal is first reduced to form lactaldehyde. Subsequently, lactaldehyde is further reduced to yield 1,2-propanediol researchgate.net.
Acetol-forming pathway: Methylglyoxal is reduced to acetol, which is then reduced to 1,2-propanediol asm.org.
Another significant pathway, found in bacteria like Clostridium, utilizes deoxyhexose sugars such as L-fucose and L-rhamnose nih.gov. These sugars are broken down by aldolases into DHAP and L-lactaldehyde. The L-lactaldehyde is then reduced by a propanediol oxidoreductase to form (S)-1,2-propanediol nih.gov. This process is often linked to the regeneration of NAD+ under anaerobic conditions nih.gov.
The stereochemical outcome of 1,2-propanediol biosynthesis is determined by the stereospecificity of the enzymes involved, particularly the reductases that act on methylglyoxal or its downstream intermediates researchgate.net.
In engineered E. coli, the expression of different enzymes can lead to the production of specific stereoisomers. For instance, expressing glycerol dehydrogenase can lead to the formation of (R)-1,2-PD, likely proceeding through an (R)-lactaldehyde intermediate asm.org. The recombinant glycerol dehydrogenase reduces methylglyoxal to (R)-lactaldehyde, which is then converted to (R)-1,2-PD by a native E. coli activity asm.org. Conversely, other pathways can produce (S)-1,2-PD nih.gov.
The enzyme propanediol dehydratase itself is notably not strictly stereospecific, as it can catalyze the conversion of both (R)- and (S)-1,2-propanediol into propionaldehyde researchgate.net.
In biocatalytic applications outside of metabolic pathways, the stereoselectivity of enzymes is paramount. As discussed previously, lipases can exhibit extremely high enantioselectivity in the acylation of propanediol analogues, allowing for the effective separation of enantiomers or the desymmetrization of meso compounds mdpi.com. The choice of enzyme is critical; for example, in the resolution of a primary alcohol, Porcine Pancreas Lipase (PPL) might preferentially form the (S)-acetate, while other lipases could show the opposite (R)-selectivity mdpi.com. This modularity allows chemists to access desired stereoisomers by screening and selecting the appropriate biocatalyst mdpi.com.
The elucidation of metabolic pathways relies on identifying the intermediate compounds and the functions of the enzymes that catalyze each step.
Table 2: Key Intermediates and Enzymes in 1,2-Propanediol Biosynthesis from Sugars
| Intermediate | Precursor(s) | Enzyme | Enzyme Function | Product(s) | Reference |
|---|---|---|---|---|---|
| Dihydroxyacetone phosphate (DHAP) | Glucose (via Glycolysis) | Glycolytic enzymes | Glycolysis | Methylglyoxal | researchgate.net |
| Methylglyoxal | Dihydroxyacetone phosphate (DHAP) | Methylglyoxal synthase | Conversion of DHAP to methylglyoxal | Methylglyoxal | researchgate.netasm.org |
| (R)-Lactaldehyde | Methylglyoxal | Glycerol dehydrogenase (recombinant) | Reduction of methylglyoxal | (R)-1,2-Propanediol | asm.org |
| Acetol | Methylglyoxal | Aldose reductase | Reduction of methylglyoxal | 1,2-Propanediol | asm.org |
| L-Lactaldehyde | L-Fucose / L-Rhamnose | Aldolase | Cleavage of deoxyhexose phosphate | (S)-1,2-Propanediol | nih.gov |
In these pathways, methylglyoxal synthase channels carbon from glycolysis into the 1,2-PD pathway asm.org. A variety of reductases , such as glycerol dehydrogenase, aldose reductase, or propanediol oxidoreductase, then carry out the critical reduction steps nih.govasm.org. The substrate specificity and stereoselectivity of these reductases are key determinants of the final product's configuration researchgate.netasm.org. For example, propanediol oxidoreductase is essential for the reduction of lactaldehyde to 1,2-PD in the deoxyhexose pathway and is typically induced under anaerobic conditions nih.gov.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(p-Tolyl)-1,2-propanediol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis can leverage catalytic hydrogenolysis or alkylation reactions. For example, PtIn alloy catalysts (e.g., PtIn/SiO₂) enhance selectivity in glycerol hydrogenolysis to produce 1,2-propanediol derivatives . Alkylation of 3-chloro-1,2-propanediol with methylimidazole, as demonstrated in ionic liquid synthesis, can be adapted by substituting reagents to introduce the p-tolyl group . Optimize temperature (150–200°C), pressure (2–4 MPa H₂), and solvent polarity using response surface methodology (RSM) to maximize yield .
Q. Which analytical techniques are effective for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is robust for diol detection. Modify the GB/T 23813-2009 protocol by using acetonitrile extraction, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), and a DB-5MS column for separation. Validate with spike-recovery experiments (RSM-optimized oscillation time: 30–60 min) to ensure precision (±5% RSD) .
Q. How can thermodynamic properties like enthalpy of formation and vaporization be experimentally determined for this compound?
- Methodological Answer : Use combustion calorimetry to measure the standard molar enthalpy of formation (ΔfH°). For vaporization enthalpy (ΔvapH), apply the transpiration method by saturating an inert gas with the compound and measuring vapor pressure across temperatures (e.g., 298–400 K). Cross-validate with group contribution models to address discrepancies .
Advanced Research Questions
Q. What metabolic engineering strategies enable microbial production of this compound?
- Methodological Answer : Engineer Escherichia coli to express aldose reductase (AR) or glycerol dehydrogenase (GDH) for converting glucose to (R)-1,2-propanediol . Introduce heterologous pathways (e.g., toluene dioxygenase) to incorporate the p-tolyl group. Use CRISPR-Cas9 for gene knockout (e.g., lactate dehydrogenase) to minimize byproducts. Optimize fed-batch fermentation with microaerobic conditions to enhance titers (~100 g/L) .
Q. How do catalyst composition and support materials influence selectivity in hydrogenolysis reactions for this compound derivatives?
- Methodological Answer : PtIn alloys on acidic supports (e.g., HZSM-5) favor selective C–O bond cleavage over C–C scission. Characterize catalysts via XRD and TEM to confirm alloy formation. Test under mild conditions (120°C, 2 MPa H₂) to minimize over-hydrogenation. Compare turnover frequencies (TOF) and activation energies (Ea) across catalysts using kinetic modeling .
Q. How can researchers resolve discrepancies between experimental and computational physicochemical data for this compound?
- Methodological Answer : Address outliers (e.g., diffusion coefficients) by combining experimental measurements (e.g., Taylor dispersion) with machine learning models trained on high-quality datasets. For example, correct data-driven matrix completion models (MCM) by excluding solvents with extreme deviations (e.g., 1,2-propanediol mixtures) and validate via multi-lab reproducibility studies .
Q. What extraction methods improve the recovery of diols like this compound from aqueous solutions?
- Methodological Answer : Utilize non-polar complexing agents (e.g., NPB ions) for liquid-liquid extraction. Optimize pH (6–8) to enhance diol-NPB complex stability. For overloading (>1:1 molar ratio), adjust ionic strength and solvent polarity (e.g., chloroform/water biphasic systems). Monitor loading curves via UV-Vis spectroscopy .
Q. What in vivo models are suitable for assessing the neurotoxicity of this compound?
- Methodological Answer : Use zebrafish (Danio rerio) embryos for high-throughput neurobehavioral screening. Expose embryos (96 hpf) to 10–100 ppm this compound and quantify locomotor activity (e.g., distance swam) via video tracking. Validate metabolic pathways (e.g., ADH/ALDH activity) using LC-MS to detect lactic acid and pyruvate metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
